molecular formula C8H26ClN3Si3 B14215172 1-Chloro-N,N-dimethyl-N',N''-bis(trimethylsilyl)silanetriamine CAS No. 535932-33-3

1-Chloro-N,N-dimethyl-N',N''-bis(trimethylsilyl)silanetriamine

Cat. No.: B14215172
CAS No.: 535932-33-3
M. Wt: 284.02 g/mol
InChI Key: BKEUFKORXMKIPT-UHFFFAOYSA-N
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Description

1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is a unique organosilicon compound characterized by its three silicon atoms bonded to nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other silicon-containing products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or thiolates can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine derivatives.

    Oxidation: Formation of silanol or siloxane compounds.

    Reduction: Formation of reduced silicon-nitrogen compounds.

Scientific Research Applications

1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine has several applications in scientific research:

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine involves its ability to form stable bonds with various nucleophiles. The silicon atoms in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-N,N-dimethylpropan-2-amine
  • 3-Chloro-N,N-dimethylpropylamine hydrochloride

Uniqueness

1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is unique due to its three silicon atoms bonded to nitrogen and chlorine, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

535932-33-3

Molecular Formula

C8H26ClN3Si3

Molecular Weight

284.02 g/mol

IUPAC Name

N-[chloro-bis(trimethylsilylamino)silyl]-N-methylmethanamine

InChI

InChI=1S/C8H26ClN3Si3/c1-12(2)15(9,10-13(3,4)5)11-14(6,7)8/h10-11H,1-8H3

InChI Key

BKEUFKORXMKIPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](N[Si](C)(C)C)(N[Si](C)(C)C)Cl

Origin of Product

United States

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